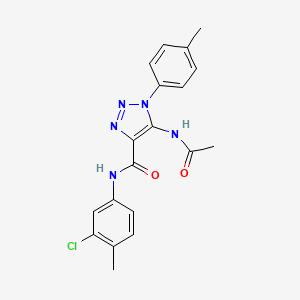

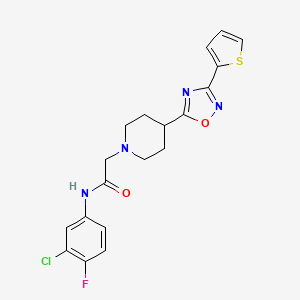

![molecular formula C21H23N3O4S2 B2638527 N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 460334-79-6](/img/structure/B2638527.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often result in changes in their biological properties. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Several studies have focused on synthesizing and characterizing thiazole derivatives due to their diverse chemical activities and potential biological applications. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated antimicrobial and antifungal activities against a range of bacteria and fungi, showcasing the versatility of thiazole derivatives in addressing microbial resistance (Rakia Abd Alhameed et al., 2019).

Biological Activities and Applications

Anticancer Activity : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and related compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some compounds exhibited significant anti-cancer activity, with potential mechanisms involving p53 activation and mitochondrial-dependent apoptosis pathways, highlighting the therapeutic potential of these derivatives in cancer treatment (R. Kumbhare et al., 2014).

Antimicrobial and Antifungal Effects : Arylazothiazole disperse dyes containing selenium were synthesized and demonstrated efficiency in dyeing polyester fibers. These compounds exhibited antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogens, suggesting their application in creating sterile and biologically active fabrics (M. Khalifa et al., 2015).

Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and tested in vivo for their diuretic properties. One of the synthesized compounds showed promising diuretic activity, indicating the potential for further exploration in medical applications related to fluid retention and hypertension management (M. Yar & Zaheen Hasan Ansari, 2009).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation .

Pharmacokinetics

It is known that the compound exhibits anti-cancer activity against various cancer cell lines, suggesting that it has good bioavailability .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation, making the compound potentially useful for the treatment of inflammatory conditions .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-3-6-17(7-4-14)30(26,27)24-11-9-15(10-12-24)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWVYDOGXZGGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

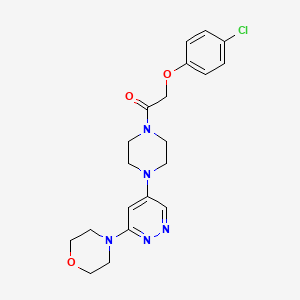

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)

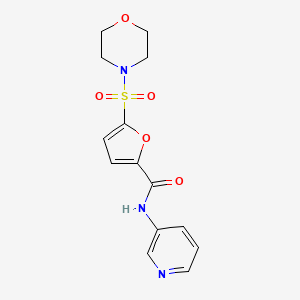

![2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2638449.png)

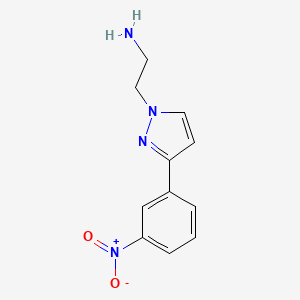

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B2638451.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2638454.png)

![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![1-(3-chloro-4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2638466.png)